molecular formula C4H8Cl2O2 B3061277 1,1-Dichloro-2,2-dimethoxyethane CAS No. 80944-06-5

1,1-Dichloro-2,2-dimethoxyethane

Cat. No. B3061277
CAS RN: 80944-06-5
M. Wt: 159.01 g/mol
InChI Key: NGVTXINFTCZHGA-UHFFFAOYSA-N
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Description

“1,1-Dichloro-2,2-dimethoxyethane” is an organic compound . It is also known as “Dichloroacetaldehyde diethyl acetal” and "Ethane, 1,1-dichloro-2,2-diethoxy-" . Its molecular formula is C6H12Cl2O2 .


Molecular Structure Analysis

The molecular structure of “1,1-Dichloro-2,2-dimethoxyethane” consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The average mass is 187.064 Da and the monoisotopic mass is 186.021439 Da .

Scientific Research Applications

Alternative Solvent Applications

1,1-Dichloro-2,2-dimethoxyethane has been utilized as an alternative solvent in various chemical reactions. In the Schmidt reaction, for instance, it serves as a safer substitute for traditionally used chlorinated solvents. This application is especially relevant in the preparation of homochiral N-(5-Oxazolyl)oxazolidinones from N-Acetoacetyl derivatives of oxazolidinones, highlighting its utility in synthesizing complex organic compounds (Gálvez et al., 1996).

Density and Molecular Interaction Studies

Research on binary mixtures of 1,1-Dichloro-2,2-dimethoxyethane has provided insights into the density and molecular interactions in these systems. Studies have focused on understanding the dependence of density on temperature and composition, which is crucial for applications in chemical engineering and material science (Manfredini et al., 2002).

Photophysical Properties

1,1-Dichloro-2,2-dimethoxyethane is involved in the study of photophysical properties of metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III). These studies are important for understanding the electronic structure and reactivity of metal complexes, which have applications in catalysis and material science (Sprouse et al., 1984).

properties

IUPAC Name

1,1-dichloro-2,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVTXINFTCZHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506628
Record name 1,1-Dichloro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2,2-dimethoxyethane

CAS RN

80944-06-5
Record name 1,1-Dichloro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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